Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)-
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Overview
Description
N-({BICYCLO[221]HEPT-5-EN-2-YL}METHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound featuring a bicyclo[221]hept-5-en-2-yl group, a pyrrolidin-3-yl group, and a benzene-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the bicyclo[2.2.1]hept-5-en-2-yl group: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Introduction of the pyrrolidin-3-yl group: This step often involves the use of pyrrolidine derivatives and appropriate coupling agents.
Attachment of the benzene-1-sulfonamide group: This can be done through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE: Unique due to its combination of bicyclo[2.2.1]hept-5-en-2-yl, pyrrolidin-3-yl, and benzene-1-sulfonamide groups.
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE derivatives: Variations in the substituents on the bicyclo[2.2.1]hept-5-en-2-yl or pyrrolidin-3-yl groups can lead to different properties and applications.
Uniqueness
The uniqueness of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O3S/c21-18-9-16(10-19-18)13-3-5-17(6-4-13)24(22,23)20-11-15-8-12-1-2-14(15)7-12/h1-6,12,14-16,20H,7-11H2,(H,19,21) |
InChI Key |
HZIHGWZABYTZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4 |
Origin of Product |
United States |
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